![molecular formula C6H13NO2 B12426922 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)
3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
準備方法
The synthesis of 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropene and glycerol as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of ethanol as a solvent and sodium hydroxide as a base.
Deuteration: The incorporation of deuterium is achieved through the use of deuterated reagents or solvents during the reaction process.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 has a wide range of applications in scientific research:
Medicine: It plays a role in the development of therapeutic agents and drug delivery systems.
Industry: The compound is used in the production of high-performance materials and polymers.
作用機序
The mechanism of action of 3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 involves its interaction with specific molecular targets and pathways. For example, in gene delivery applications, the compound forms complexes with nucleic acids, facilitating their transport into cells. The deuterium atoms in the compound can also influence its metabolic stability and interaction with biological molecules .
類似化合物との比較
3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5 can be compared with other similar compounds such as:
3-Amino-1-propene: This compound has a similar structure but lacks the deuterium atoms, which can affect its stability and reactivity
2-Amino-1,3-propanediol: Another similar compound used in the synthesis of various bioactive molecules.
2-Propen-1-amine: Shares structural similarities but differs in its functional groups and applications.
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in terms of stability and interaction with biological systems .
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
136.20 g/mol |
IUPAC名 |
1,1,2,3,3-pentadeuterio-3-(prop-2-enylamino)propane-1,2-diol |
InChI |
InChI=1S/C6H13NO2/c1-2-3-7-4-6(9)5-8/h2,6-9H,1,3-5H2/i4D2,5D2,6D |
InChIキー |
VKKVHMLNLRBECT-KKIITIRNSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)O)NCC=C |
正規SMILES |
C=CCNCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


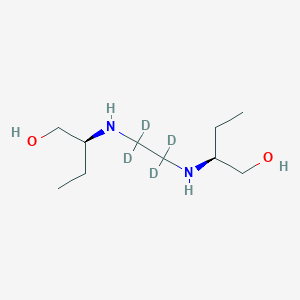
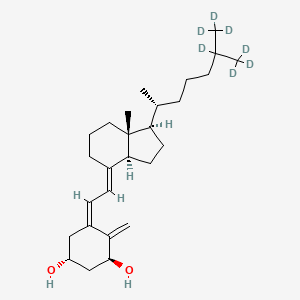
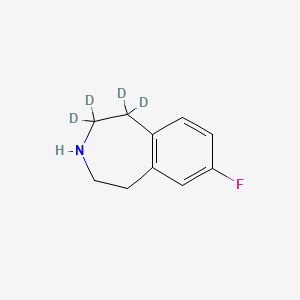
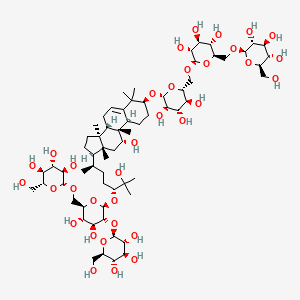
![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)
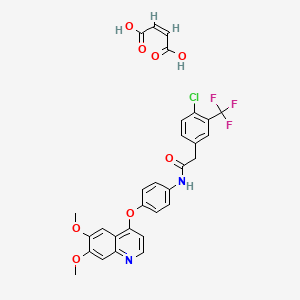
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)
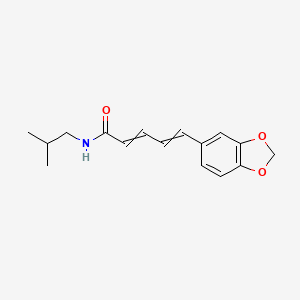
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)
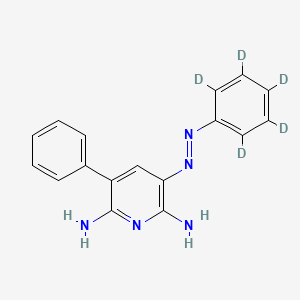

![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)


